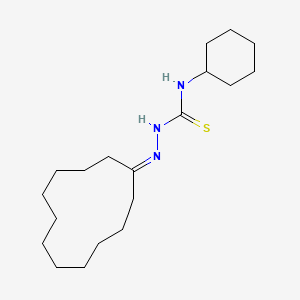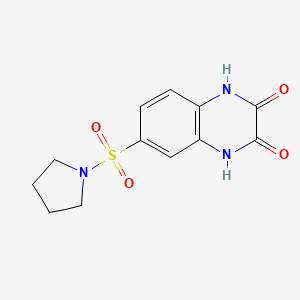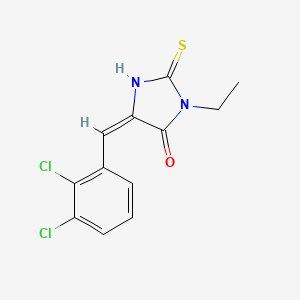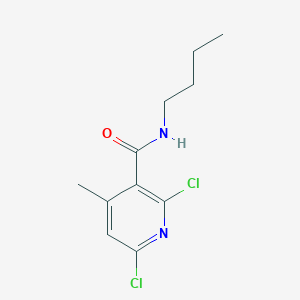
1-cyclododecanone N-cyclohexylthiosemicarbazone
Vue d'ensemble
Description
Thiosemicarbazones are a class of compounds known for their diverse chemical properties and applications in various fields, including chemistry and pharmacology. Cyclododecanone serves as a versatile starting material in organic synthesis, offering pathways to complex cyclic and acyclic compounds through various chemical reactions.
Synthesis Analysis
The synthesis of cyclododecanone derivatives, including those involving N-cyclohexylthiosemicarbazone, typically involves the initial preparation of cyclododecanone followed by its reaction with appropriate thiosemicarbazides. For example, oxidative cyclisation of N-substituted cyclododecanone thiosemicarbazones has been reported, demonstrating the formation of complex heterocyclic structures upon treatment with oxidizing agents (Zhen, 2001).
Molecular Structure Analysis
The molecular and crystal structure of related thiosemicarbazone compounds, such as 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone, has been characterized through various spectroscopic methods, confirming the presence of specific bonding patterns and molecular conformations that influence the compound's chemical behavior (Joseph et al., 2004).
Chemical Reactions and Properties
Thiosemicarbazones undergo a range of chemical reactions, including complexation with metals, redox reactions, and cyclization. These reactions are pivotal in exploring the chemical space around these compounds for applications in catalysis, material science, and bioactive molecule development. Complexes of N(4)-cyclohexylthiosemicarbazones have been prepared and characterized, showcasing the ligand's ability to coordinate with metals and influence the chemical properties of the resulting complexes (West et al., 1998).
Applications De Recherche Scientifique
Polymer Synthesis
1-cyclododecanone derivatives have been utilized in the synthesis of new polyimides, showcasing their application in creating materials with desirable physical properties. A study involving the preparation of polyimides from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane highlights the flexibility and bulkiness imparted by pendant cyclododecylidene groups. These polyimides exhibit significant solubility in polar solvents, high glass transition temperatures, and thermal stability, making them suitable for various industrial applications (Liaw & Liaw, 1999).
Spectrophotometric Analysis
Cyclohexane-1,3-dione bisthiosemicarbazone derivatives have been employed as reagents in spectrophotometric analysis due to their ability to produce colored solutions with specific ions. For instance, their interaction with chlorate ions in perchloric acid medium forms a stable yellow-colored solution, which has been used for the determination of trace amounts of chlorate (Ceba, Leyva, & Nevado, 1978). Similarly, another application involves the rapid determination of chromium(VI) using cyclohexane-1,3-dione bisthiosemicarbazone, highlighting its utility in detecting micro-amounts of chromium in alloy steels (Reddy & Reddy, 1983).
Cyclisation Reactions
Research on N-substituted cyclododecanone thiosemicarbazones demonstrates their potential in oxidative cyclisation reactions. When treated with manganese dioxide, these compounds undergo cyclisation to produce thiadiazolines, showcasing a novel application in synthetic chemistry (Zhen, 2001).
Coordination Chemistry
The coordination chemistry of cyclododecanone derivatives, specifically thiosemicarbazones, has been explored for their ability to form complexes with transition metals. These complexes exhibit various structural characteristics and have potential applications in catalysis and as ligands for the synthesis of novel materials. For example, complexes with cobalt(II, III), nickel(II), and copper(II) have been synthesized and characterized, demonstrating the versatility of these compounds in coordination chemistry (West et al., 1998).
Pharmaceutical Applications
While directly related studies on 1-cyclododecanone N-cyclohexylthiosemicarbazone in pharmaceuticals are limited, cyclodextrins, a related class of cyclic oligosaccharides, have shown extensive utility in drug delivery. Cyclodextrins enhance the solubility, stability, and bioavailability of poorly soluble drugs, underscoring the broad potential for cyclododecanone derivatives in pharmaceutical applications (Loftsson, Jarho, Másson, & Järvinen, 2005).
Propriétés
IUPAC Name |
1-(cyclododecylideneamino)-3-cyclohexylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3S/c23-19(20-17-13-11-8-12-14-17)22-21-18-15-9-6-4-2-1-3-5-7-10-16-18/h17H,1-16H2,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGYUWQUYBAVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NNC(=S)NC2CCCCC2)CCCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclododecylidene-N-cyclohexylhydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N-dibenzyl-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4622709.png)

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)
![1-{4-[(4-fluorobenzyl)(methylsulfonyl)amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4622731.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)


![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)

![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)
![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)
![N-(2-methylphenyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B4622806.png)